molecular formula C14H9NO3 B1610015 3-Benzooxazol-2-yl-benzoic acid CAS No. 20000-56-0

3-Benzooxazol-2-yl-benzoic acid

Cat. No. B1610015
CAS RN: 20000-56-0
M. Wt: 239.23 g/mol
InChI Key: VSIDLODXMSPACX-UHFFFAOYSA-N
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Description

3-Benzooxazol-2-yl-benzoic acid, also known as BBBA, is a chemical compound that has gained interest in various fields of research and industry due to its unique physical and chemical properties1.



Synthesis Analysis

The synthesis of benzoxazoles, including 3-Benzooxazol-2-yl-benzoic acid, has been extensively studied. A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, have been summarized2.



Molecular Structure Analysis

The molecular formula of 3-Benzooxazol-2-yl-benzoic acid is C14H9NO33. The InChI code is InChI=1S/C14H9NO3/c16-14(17)10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)18-13/h1-8H,(H,16,17)3.



Chemical Reactions Analysis

The chemical reactions of 3-Benzooxazol-2-yl-benzoic acid are not explicitly mentioned in the search results. However, benzoxazoles, in general, have been used as starting materials for different mechanistic approaches in drug discovery2.



Physical And Chemical Properties Analysis

The molecular weight of 3-Benzooxazol-2-yl-benzoic acid is 239.23 g/mol1. Other physical and chemical properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized are also available3.


Scientific Research Applications

Application Summary

Two coumarin derivatives containing electron-transporting benzoxazolyl moiety, 7-(diethylamino)-3-(benzoxazol-2-yl)coumarin (DABOC) and 3-(benzoxazol-2-yl)benzo[5,6]coumarin (BOBC), were synthesized and characterized . These compounds have been used in the development of OLEDs due to their high efficiency, low power consumption, fast response time, and wide viewing angle .

Methods of Application

The photoluminescence and electroluminescence of the compounds were investigated in detail . The compounds exhibited strong blue-green emissions in both solution and solid states . Electroluminescence devices were fabricated by vacuum vapor-deposited film with the compounds as emission materials .

Results or Outcomes

Devices with DABOC as the emitting layer exhibited orange emission and maximum luminous efficiency of 2.8 cd/A and maximum luminance of 8,800 cd/m2 . Devices with BOBC displayed orange-white emission and maximum luminous efficiency of 0.13 cd/A and maximum luminance of 540 cd/m2 .

Safety And Hazards

Specific safety and hazards information for 3-Benzooxazol-2-yl-benzoic acid is not available in the search results. However, safety data sheets for similar compounds can be found online56.


Future Directions

The future directions of 3-Benzooxazol-2-yl-benzoic acid are not explicitly mentioned in the search results. However, given its unique physical and chemical properties, it is likely to continue to attract interest in various fields of research and industry1.


properties

IUPAC Name

3-(1,3-benzoxazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-14(17)10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)18-13/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIDLODXMSPACX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470827
Record name 3-Benzooxazol-2-yl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzooxazol-2-yl-benzoic acid

CAS RN

20000-56-0
Record name 3-(2-Benzoxazolyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20000-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzooxazol-2-yl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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